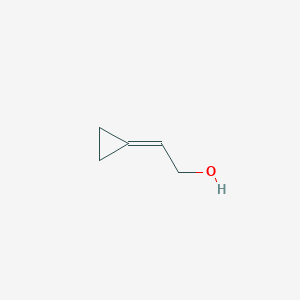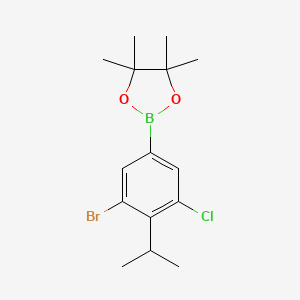
3-Bromo-4-chloro-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-methylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of a bromine atom at the 3rd position, a chlorine atom at the 4th position, and a methyl group at the 5th position on the phenol ring. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-chloro-5-methylphenol can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of 5-methylphenol. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of corresponding bromo- and chloro-alkyl phenols.
Substitution: Substitution reactions can produce various substituted phenols and other derivatives.
Scientific Research Applications
3-Bromo-4-chloro-5-methylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of halogenated phenols on biological systems.
Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-5-methylphenol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interfere with specific signaling pathways and enzyme activities, leading to its biological effects.
Comparison with Similar Compounds
2-Bromo-4-chlorophenol
3-Chloro-5-bromophenol
4-Bromo-2-chlorophenol
5-Bromo-3-chlorophenol
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
InChI Key |
SKPZXRNYOIHFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


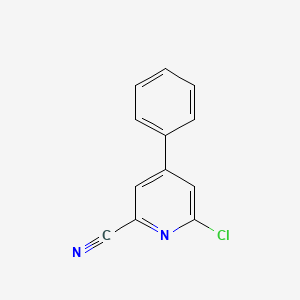

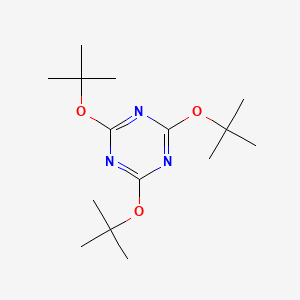
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)

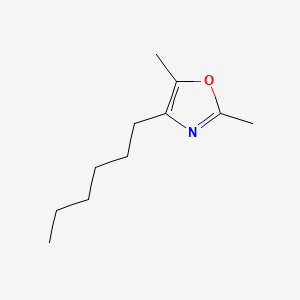
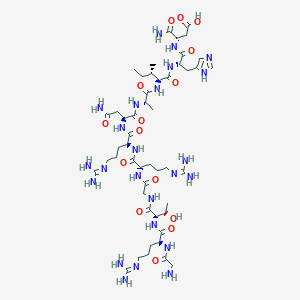
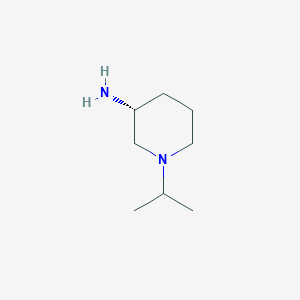
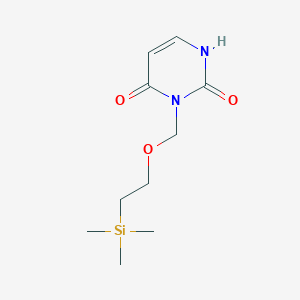

![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
